1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
Description
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Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF3N3/c1-14-5-7-15(8-6-14)22-20-13-29-21-11-16(24(26,27)28)9-10-19(21)23(20)31(30-22)18-4-2-3-17(25)12-18/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFUPPYPXASDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline can be represented as follows:
- Molecular Formula : C18H14ClF3N2
- Molecular Weight : 360.76 g/mol
This pyrazoloquinoline derivative features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule.
Anti-Inflammatory Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results indicated that certain derivatives showed potent inhibition of NO production, with some compounds achieving IC50 values comparable to established anti-inflammatory drugs like Celecoxib .
Table 1: Inhibition of NO Production in RAW 264.7 Cells
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 1-(3-Chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline | TBD | Potential anti-inflammatory agent |
| Celecoxib | 0.39 | Positive control |
The mechanisms underlying these effects involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, critical enzymes in the inflammatory pathway .
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. A study highlighted their ability to induce apoptosis in various cancer cell lines. The compound was shown to activate caspase pathways leading to programmed cell death, making it a candidate for further development as an anticancer agent .
Case Study: Apoptotic Induction in Cancer Cells
In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in:
- Increased caspase-3 and caspase-9 activity.
- Upregulation of pro-apoptotic proteins.
- Downregulation of anti-apoptotic proteins.
These findings suggest that the compound may serve as a lead structure for developing new cancer therapeutics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinoline derivatives. Research indicates that modifications at specific positions on the phenyl rings can significantly affect potency and selectivity against target enzymes .
Table 2: Summary of SAR Findings
| Substitution Position | Effect on Activity |
|---|---|
| Para position on phenyl ring | Increased potency against iNOS |
| Ortho substitution with electron-donating groups | Decreased cytotoxicity |
Chemical Reactions Analysis
Synthetic Pathways for Core Formation
The pyrazolo[4,3-c]quinoline scaffold is typically constructed via:
Table 1: Key Synthetic Methods
-
Friedländer condensation remains foundational, enabling cyclization between anthranilic acid derivatives and pyrazolones under microwave-assisted or conventional heating .
-
Suzuki coupling introduces aryl/heteroaryl groups at the 3-position, leveraging the trifluoromethyl group's electronic effects to direct cross-coupling.
Functional Group Transformations
The trifluoromethyl (-CF₃), chlorophenyl, and methylphenyl substituents govern reactivity:
Trifluoromethyl Group Reactivity
-
Nucleophilic aromatic substitution (NAS) at the 7-position is hindered by -CF₃’s electron-withdrawing nature but feasible under strong bases (e.g., KOtBu/DMF).
-
Radical trifluoromethylation enables further functionalization via Cu-mediated pathways, though steric hindrance reduces yields.
Chlorophenyl Substitution
-
Buchwald–Hartwig amination replaces the 3-chloro group with amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos, yielding 70–80% substituted derivatives.
-
Ulmann coupling with phenols/amines under CuI/L-proline forms biaryl ethers/amines.
Pyrazole Ring Functionalization
-
N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/NaH selectively alkylates the pyrazole N1-position .
-
Oxidation : MnO₂ oxidizes the pyrazole ring to pyrazolone derivatives, altering electronic properties .
Quinoline Ring Reactions
-
Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at the 8-position due to -CF₃’s meta-directing effect .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the quinoline ring to tetrahydro derivatives, enhancing solubility.
Schiff Base Intermediates in Brack’s Protocol
-
Reaction of 5-chloro-4-formylpyrazoles with anilines forms Schiff bases (e.g., 58a ), which undergo cyclodehydration to yield pyrazoloquinolines :
Microwave-Assisted Optimization
-
Microwave irradiation reduces reaction times from hours to minutes (e.g., Friedländer condensation: 15 min vs. 6 h) .
Table 2: Biologically Active Derivatives
Stability and Degradation
-
Photodegradation : UV exposure (254 nm) cleaves the pyrazole ring, forming quinoline-3-carboxylic acid derivatives.
-
Acidic Hydrolysis : Concentrated HCl at reflux decomposes the core into anthranilic acid and pyrazole fragments .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies should explore enantioselective synthesis and catalytic asymmetric functionalization.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Conventional Method (Yield/Time) | Optimized Method (Yield/Time) | Reference |
|---|---|---|---|
| Cyclization | 70% yield, 24 hours | 85% yield, 4 hours (microwave) | |
| Trifluoromethylation | 55% yield (CuI catalyst) | 78% yield (Pd(OAc)₂) | |
| Purification | Column chromatography (85% pure) | Recrystallization (95% pure) |
Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Basic Research Question
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C7) and confirms aromatic proton environments .
- X-ray Crystallography : Resolves bond angles and torsional strain in the pyrazoloquinoline core (e.g., C-Cl···π interactions in crystal packing) .
- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., dehalogenated derivatives) .
Q. Table 2: Analytical Techniques and Parameters
| Technique | Key Parameters Analyzed | Example Finding | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic proton splitting patterns | Doublet for C3 methylphenyl (δ 2.35) | |
| X-ray Diffraction | Bond lengths (C-N: 1.34 Å) | Monoclinic crystal system | |
| HPLC-MS | Retention time (12.3 min), m/z 427.1 | Purity >99% |
How do structural modifications at positions 1, 3, and 7 of the pyrazoloquinoline core influence biological activity?
Advanced Research Question
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Position 1 (3-chlorophenyl) : Enhances binding to hydrophobic pockets in enzymes (e.g., COX-2 inhibition; IC₅₀ = 0.8 µM) .
- Position 3 (4-methylphenyl) : Improves metabolic stability by reducing CYP450 oxidation .
- Position 7 (trifluoromethyl) : Increases electronegativity, enhancing interactions with catalytic lysine residues in kinases (e.g., c-Met inhibition; IC₅₀ = 1.2 nM) .
Q. Table 3: Substituent Effects on Bioactivity
| Position | Substituent | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|
| 1 | 3-Chlorophenyl | COX-2 | 0.8 µM | |
| 3 | 4-Methylphenyl | CYP450 | 50% stability↑ | |
| 7 | Trifluoromethyl | c-Met kinase | 1.2 nM |
How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from differences in:
- Assay Conditions : Varying ATP concentrations (10 µM vs. 100 µM) alter c-Met inhibition kinetics .
- Cell Lines : Activity in NIH-3T3 (IC₅₀ = 1.2 nM) vs. U-87 MG glioblastoma (IC₅₀ = 3.5 nM) due to differential receptor expression .
- Compound Purity : Impurities >2% (e.g., dechlorinated byproducts) reduce apparent potency .
Q. Table 4: Resolving Data Contradictions
What are common side reactions during synthesis, and how can they be mitigated?
Basic Research Question
Methodological Answer:
Frequent side reactions include:
- Dehalogenation : Removal of chlorine at position 1 under high-temperature conditions. Mitigated by using inert atmospheres (N₂) .
- Oxidation of Methyl Groups : Unwanted hydroxylation at position 3. Add antioxidants (e.g., BHT) to reaction mixtures .
Q. Table 5: Side Reactions and Solutions
| Side Reaction | Cause | Mitigation | Reference |
|---|---|---|---|
| Dehalogenation | High temp (>120°C) | Lower temp (80°C), N₂ atmosphere | |
| Methyl Oxidation | Oxidative solvents (DMSO) | Use DMF, add 0.1% BHT |
What mechanistic insights explain this compound’s interaction with biological targets like kinases or COX-2?
Advanced Research Question
Methodological Answer:
Mechanisms include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
